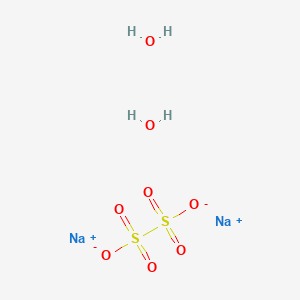
N-Oleoyl-L-Serine
Vue d'ensemble
Description
La N-oléoyl-L-sérine est un modulateur lipidique et une N-acyl amide endogène. C'est un dérivé de la L-sérine, formé par la condensation formelle du groupe carboxy de l'acide oléique avec le groupe amino de la L-sérine . Ce composé a suscité un intérêt considérable en raison de son rôle dans le remodelage osseux et de ses applications thérapeutiques potentielles, en particulier dans le traitement de l'ostéoporose .
Mécanisme D'action
Target of Action
N-Oleoyl-L-Serine (OS) primarily targets the endocannabinoid system , which plays an essential role in the maintenance of normal bone mass . It signals through the CB2 receptor .
Mode of Action
In osteoblast cells, OS triggers a Gi-protein-coupled receptor and Erk1/2 . It also mitigates the number of osteoclasts by promoting osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts .
Biochemical Pathways
OS affects the bone remodeling process , a continuous process whereby the mineralized matrix is removed by osteoclasts and subsequently replaced with newly formed bone tissue produced by osteoblasts . This process is regulated by autocrine/paracrine factors, such as RANKL, osteoprotegerin (OPG), bone morphogenetic proteins, and Wnt, as well as circulating hormones .
Result of Action
OS has been reported to stimulate bone formation and inhibit bone resorption . In intact mice, OS moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (ovx) model for osteoporosis, os effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .
Action Environment
The differential effect of exogenous OS in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal OS levels . This suggests that environmental factors, such as hormonal changes due to ovariectomy, can influence the action, efficacy, and stability of OS.
Analyse Biochimique
Biochemical Properties
In osteoblasts, N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and Erk1/2 . This interaction promotes the proliferation of osteoblasts, which are crucial cells for bone formation .
Cellular Effects
This compound has a mitigating effect on the number of osteoclasts, the cells responsible for bone resorption . It promotes osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts . This interaction leads to the promotion of osteoblast proliferation and the inhibition of osteoclast activity, thus influencing bone remodeling .
Temporal Effects in Laboratory Settings
In intact mice, this compound moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (OVX) model for osteoporosis, this compound effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .
Dosage Effects in Animal Models
The differential effect of exogenous this compound in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal this compound levels . This suggests that the dosage and physiological state of the animal can significantly influence the effects of this compound.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La N-oléoyl-L-sérine peut être synthétisée par réaction de l'acide oléique avec la L-sérine. Le processus implique l'activation du groupe carboxy de l'acide oléique, généralement à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de la N-oléoyl-L-sérine ne soient pas largement documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant les conditions réactionnelles mentionnées ci-dessus. L'optimisation des paramètres réactionnels, tels que la température, le choix du solvant et les techniques de purification, serait essentielle pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions : La N-oléoyl-L-sérine subit diverses réactions chimiques, notamment :
Oxydation : La double liaison dans la partie acide oléique peut être oxydée pour former des époxydes ou des dérivés hydroxylés.
Réduction : La double liaison peut être réduite pour former des dérivés saturés.
Substitution : Le groupe hydroxyle de la partie sérine peut participer à des réactions de substitution pour former des esters ou des éthers.
Réactifs et conditions communs :
Oxydation : Réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation.
Réduction : Catalyseurs comme le palladium sur carbone (Pd/C) pour l'hydrogénation.
Substitution : Chlorures d'acide ou anhydrides pour les réactions d'estérification.
Principaux produits :
Oxydation : Époxydes, dérivés hydroxylés.
Réduction : Dérivés d'acides gras saturés.
Substitution : Dérivés esters ou éthers de la N-oléoyl-L-sérine.
4. Applications de la recherche scientifique
La N-oléoyl-L-sérine présente plusieurs applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les conjugués lipide-acide aminé et leurs propriétés chimiques.
5. Mécanisme d'action
La N-oléoyl-L-sérine exerce ses effets principalement par l'activation des récepteurs couplés aux protéines Gi et de la voie de signalisation Erk1/2 . Elle favorise l'apoptose des ostéoclastes en inhibant la phosphorylation d'Erk1/2 et l'expression du ligand du récepteur activateur du facteur nucléaire-κB (RANKL) dans les cellules stromales de la moelle osseuse et les ostéoblastes . Cette double action de promotion de la formation osseuse et d'inhibition de la résorption osseuse en fait un candidat prometteur pour le traitement de l'ostéoporose.
Composés similaires :
N-oléoyl éthanolamide : Une autre N-acyl amide avec des propriétés modulatrices lipidiques similaires.
N-stéaroyl éthanolamide : Une amide d'acide gras saturé ayant une activité de remodelage osseux.
N-arachidonoyl sérine : Une molécule de type endocannabinoïde ayant des propriétés neuroprotectrices.
Unicité : La N-oléoyl-L-sérine est unique en raison de son rôle spécifique dans le remodelage osseux et de sa double action de promotion de la prolifération des ostéoblastes tout en induisant l'apoptose des ostéoclastes . Cela la distingue des autres N-acyl amides, qui peuvent ne pas présenter le même niveau d'activité dans les tissus osseux.
Applications De Recherche Scientifique
N-Oleoyl-L-Serine has several scientific research applications:
Chemistry: Used as a model compound to study lipid-amino acid conjugates and their chemical properties.
Comparaison Avec Des Composés Similaires
N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.
N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.
N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.
Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKGXAMSZIDKF-VJIACCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107743-37-3 | |
| Record name | N-Oleoyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OLEOYL-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does N-Oleoyl-L-Serine impact bone remodeling?
A1: Research suggests that this compound (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:
- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.
- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []
Q2: What is the evidence for this compound's therapeutic potential in osteoporosis?
A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []
- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []
- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



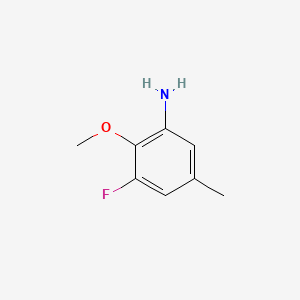
![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
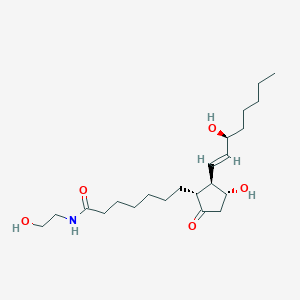
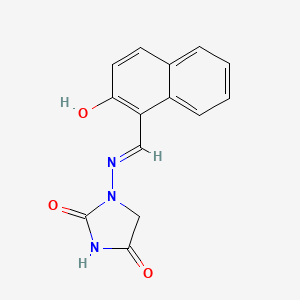

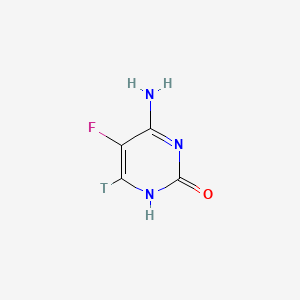

![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)
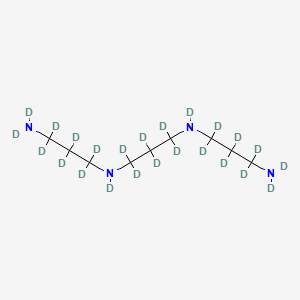
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
